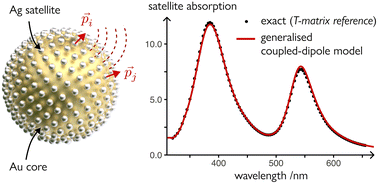Generalised coupled-dipole model for core-satellite nanostructures
Nanoscale Pub Date: 2023-11-28 DOI: 10.1039/D3NR05238A
Abstract
Plasmonic core-satellite nanostructures have recently attracted interest in photocatalytic applications. The core plasmonic nanoparticle acts like an antenna, funnelling incident light into the near-field region, where it excites the smaller satellite nanoparticles with resonantly enhanced absorption. Computer simulations of the optical absorption by such structures can prove challenging, even with state-of-the-art numerical methods, due to the large difference in size between core and satellite particles. We present a generalised coupled-dipole model that enables efficient computations of light absorption in such nanostructures, including those with many satellites. The method accurately predicts the local absorption in each satellite despite being two orders of magnitude weaker than the absorption in the core particle. We assess the range of applicability of this model by comparing the results against the superposition T-matrix method, a rigorous solution of Maxwell's equations that is much more resource-intensive and becomes impractical as the number of satellite particles increases.


Recommended Literature
- [1] Fabrication of a versatile chitosan nanocomposite hydrogel impregnated with biosynthesized silver nanoparticles using Sapindus mukorossi: characterization and applications
- [2] Zinc(ii) nitrite coordination polymers based on rigid and flexible organic nitrogen donor ligands†
- [3] The effects of overhang placement and multivalency on cell labeling by DNA origami†
- [4] Site selectivity for protein tyrosine nitration: insights from features of structure and topological network†
- [5] A first principles study of fluorescence quenching in rhodamine B dimers: how can quenching occur in dimeric species?†
- [6] Recent progress in selenite and tellurite based SHG materials
- [7] Understanding and design of non-conservative optical matter systems using Markov state models†
- [8] A sandwich-type aluminium complex composed of tri-lacunary Keggin-type polyoxotungstate: synthesis and X-ray crystal structure of [(A-PW9O34)2{W(OH)(OH2)}{Al(OH)(OH2)}{Al(μ-OH)(OH2)2}2]7−†
- [9] Relaxation dynamics of deeply supercooled confined water in l,l-diphenylalanine micro/nanotubes†
- [10] Decellularization of porcine kidney with submicellar concentrations of SDS results in the retention of ECM proteins required for the adhesion and maintenance of human adult renal epithelial cells†










